molecular formula C10H13N3O3 B015061 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate CAS No. 7146-37-4

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate

Cat. No.: B015061
CAS No.: 7146-37-4
M. Wt: 223.23 g/mol
InChI Key: PXDRHYQAIUZKHN-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate is a complex organic compound that belongs to the class of amino acids and derivatives. It features a unique structure with a pyrrolo[2,3-b]pyridine moiety, which is a fused bicyclic ring system. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug discovery .

Scientific Research Applications

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate has several scientific research applications:

Mechanism of Action

Biochemical Pathways

The compound is known to inhibit photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in certain cyanobacteria . These biochemical pathways are crucial for the survival and growth of these organisms, and their inhibition can lead to significant downstream effects.

Result of Action

The compound’s action results in the inhibition of key biochemical processes in certain cyanobacteria . This can lead to significant molecular and cellular effects, potentially impacting the growth and survival of these organisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and pyrroles.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents like ammonia or amines under suitable conditions.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to enhance yield and purity. The use of automated synthesis platforms and continuous flow reactors can also be employed to scale up the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolo[2,3-b]pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the compound to reduce functional groups such as nitro or carbonyl groups, if present.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo[2,3-b]pyridine ring or the propanoic acid moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

  • 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride
  • 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
  • (S)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Comparison: Compared to similar compounds, 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate is unique due to its specific hydrate form, which can influence its solubility, stability, and reactivity. Additionally, the presence of the pyrrolo[2,3-b]pyridine moiety imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRHYQAIUZKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647368
Record name 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-37-4
Record name 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate
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2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate
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2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate
Reactant of Route 6
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate

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